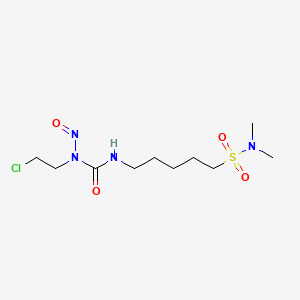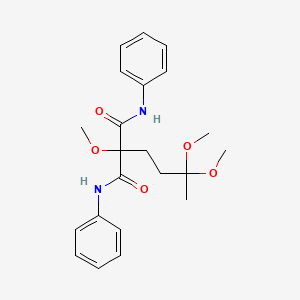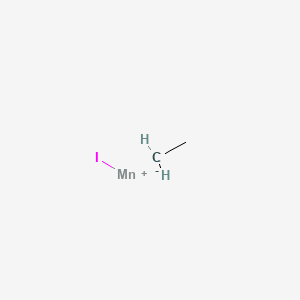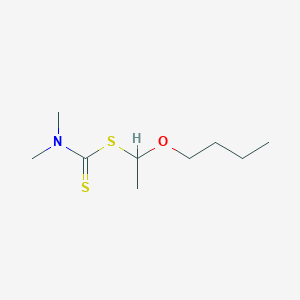
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiepin ring, which is a seven-membered ring containing a sulfur atom, and is substituted with tert-butyl and methyl groups. The presence of these bulky substituents can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium typically involves the following steps:
Formation of the Thiepin Ring: The initial step involves the formation of the thiepin ring, which can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions. Common reagents for these reactions include tert-butyl chloride and methyl iodide, often in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Quaternization: The final step involves the quaternization of the thiepin ring to form the 1-ium ion. This can be achieved using methyl iodide or other alkylating agents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiepin ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form thiols or thioethers.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions, particularly under acidic or basic conditions. Reagents like halogens or alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiepin derivatives.
Applications De Recherche Scientifique
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a stabilizer in various products.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant to stabilize lubricant oils.
2,7-Di-tert-butyl-9,9-dimethylxanthene: Utilized as a building block in organic synthesis.
Uniqueness
2,7-Di-tert-butyl-4,5-dimethyl-4H-thiepin-1-ium stands out due to its thiepin ring structure, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
92599-99-0 |
|---|---|
Formule moléculaire |
C16H27S+ |
Poids moléculaire |
251.5 g/mol |
Nom IUPAC |
2,7-ditert-butyl-4,5-dimethyl-4H-thiepin-1-ium |
InChI |
InChI=1S/C16H27S/c1-11-9-13(15(3,4)5)17-14(10-12(11)2)16(6,7)8/h9-11H,1-8H3/q+1 |
Clé InChI |
MJGYWTGZCQXMJA-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C([S+]=C(C=C1C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)



![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)

![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)

![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)

![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)
![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)
![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)
